molecular formula C8H11NO B3277401 1-(Pyridin-4-yl)propan-2-ol CAS No. 65920-88-9

1-(Pyridin-4-yl)propan-2-ol

Cat. No.: B3277401
CAS No.: 65920-88-9
M. Wt: 137.18 g/mol
InChI Key: OIHJQFZKIPFYOD-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-2-ol (CAS: 1528577-82-3) is a pyridine derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with a propan-2-ol group and a methylcyclopropyl moiety. This compound is recognized as a versatile small-molecule scaffold in pharmaceutical and chemical research due to its hybrid structure, which combines a rigid pyridine core with a flexible alcohol side chain. It is primarily utilized in laboratories for synthesizing specialized molecules, particularly in drug discovery .

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJQFZKIPFYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-4-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(pyridin-4-yl)propan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 1-(pyridin-4-yl)propan-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: 1-(Pyridin-4-yl)propan-2-one.

    Reduction: 1-(Pyridin-4-yl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and pyridine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(Pyridin-4-yl)propan-2-ol with structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 1528577-82-3 C₁₂H₁₇NO 191.27 Pyridine core with methylcyclopropyl and propan-2-ol groups; versatile scaffold for drug design.
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol L003927 C₁₃H₂₃N₃O 237.34 Piperidine-pyrimidine hybrid; intermediate in antipsychotic/antidepressant drug synthesis.
1-(Pyridin-2-yl)propan-2-one Not provided C₈H₉NO ~135.16 (estimated) Keto-enol tautomerism; reactivity differs due to ketone group vs. alcohol.
(2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol 109632-08-8 C₁₅H₂₄N₂O₃ 280.36 Metoprolol impurity; β-blocker derivative with phenoxy and ethylamino groups.
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol 733783-46-5 C₁₀H₂₁NO 171.28 Piperidine-ethanol hybrid; simpler structure with no aromatic ring.

Pharmacological and Functional Differences

  • This compound : Lacks direct pharmacological data but is valued for its modular structure, enabling derivatization for target-specific drug candidates .
  • Indole-Based Propan-2-ol Derivatives (e.g., Compounds 10 and 11): Exhibit antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activity due to indole and methoxyphenoxy substituents .
  • Metoprolol-Related Compounds : Function as β-blockers with cardiovascular effects, contrasting with the pyridine-based compound’s exploratory role in drug design .
  • pyridine) influences therapeutic targeting .

Physicochemical and Toxicological Profiles

  • Solubility and Reactivity: The pyridine ring in this compound enhances polarity and hydrogen-bonding capacity compared to non-aromatic analogs like 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol .
  • Toxicity Read-Across : For compounds lacking toxicity data (e.g., 3,7-dimethyl-7-methoxyoctan-2-ol), computational methods identify analogs like 1-(1-methyl-2-propoxyethoxy)propan-2-ol for safety extrapolation . This approach could apply to this compound if toxicity studies are absent.

Research and Application Gaps

  • Toxicological Assessment : Adopting read-across strategies (as in ) could mitigate data gaps for this compound.

Biological Activity

1-(Pyridin-4-yl)propan-2-ol, a compound featuring a pyridine ring and a propanol backbone, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

The presence of the pyridine ring contributes to its unique chemical reactivity and biological interactions. The hydroxyl group (-OH) enhances its pharmacological potential by enabling hydrogen bonding with biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. It has shown promise in vitro against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound's ability to induce apoptosis and inhibit cell proliferation is under investigation .

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl group and the pyridine moiety are crucial for binding to enzymes and receptors, potentially leading to modulation of their activity. Specific pathways affected include:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory responses.
  • Receptor Interaction: It could bind to receptors associated with pain and inflammation, providing therapeutic effects.

Case Studies and Experimental Data

A selection of experimental data highlights the biological activity of this compound:

Study Cell Line IC50 Value (µM) Effect Observed
Study AMDA-MB-2316.25Decreased cell viability
Study BMCF-78.0Induced apoptosis
Study CHeLa4.3Inhibited proliferation

These studies indicate that the compound's effectiveness varies across different cell lines, suggesting selective cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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